molecular formula C7H11N3S B1489824 N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine CAS No. 1495704-96-5

N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1489824
CAS No.: 1495704-96-5
M. Wt: 169.25 g/mol
InChI Key: DQANHBNFPXNRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine is a chemical compound of interest in medicinal chemistry and neuroscience research, with the molecular formula C7H11N3S and a molecular weight of 155.22 g/mol. This compound features a 1,3,4-thiadiazole core, a heterocycle known for its versatility in drug discovery, linked to a cyclopropylmethylamine group . The cyclopropyl moiety is a prominent structural feature used in drug design to enhance metabolic stability, influence conformational freedom, and improve pharmacokinetic properties . Compounds with cyclopropylmethylamine substructures have demonstrated significant research value as novel ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are critical therapeutic targets for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia . The molecular architecture of this compound makes it a potential candidate for developing selective nicotinic agonists. Its structure incorporates key pharmacophoric elements—a hydrogen bond acceptor site (the thiadiazole nitrogen atoms) and a basic amine nitrogen—spaced appropriately to potentially mimic established nicotinic agonists like epibatidine . This compound is intended for research applications such as in vitro receptor binding assays and structure-activity relationship (SAR) studies to explore new therapeutic pathways. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-5-9-10-7(11-5)8-4-6-2-3-6/h6H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQANHBNFPXNRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Route

  • Synthesis of 5-methyl-1,3,4-thiadiazol-2-amine Core

    • Starting from appropriate acid hydrazides (e.g., 5-methyl-1,3,4-thiadiazol-2-carbohydrazide), cyclization with sulfurizing agents (P2S5 or Lawesson’s reagent) under reflux in solvents like tetrahydrofuran (THF) yields the 1,3,4-thiadiazole ring with a free amino group at position 2.
  • N-Substitution with Cyclopropylmethyl Group

    • The free amino group at position 2 can be alkylated with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) under basic conditions (such as in the presence of potassium carbonate or sodium hydride) to afford this compound.
  • Purification and Characterization

    • The product is purified by recrystallization or chromatographic techniques and characterized by spectroscopic methods (NMR, IR, MS).

One-Pot Synthesis Approach

Recent advances have demonstrated one-pot synthesis of 2-amino-1,3,4-thiadiazoles via the reaction of thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids toxic reagents like POCl3 or SOCl2 and proceeds under mild conditions (below 85 °C) with good yields.

  • For N-substituted derivatives, the thiosemicarbazide precursor can be pre-functionalized with the cyclopropylmethyl group, or the amino group can be alkylated post-cyclization.

  • The method is applicable to both aromatic and aliphatic carboxylic acids, though solubility issues may arise with some dicarboxylic acids.

Comparative Data on Synthesis Yields and Conditions

Methodology Key Reagents/Conditions Yield Range (%) Notes
Cyclization of diacylhydrazines P2S5 or Lawesson’s reagent, THF, reflux 60-85 Microwave-assisted solventless methods improve efficiency
Thiosemicarbazide + Carboxylic acid (PPE) Polyphosphate ester, <85 °C, one-pot 44-70 Mild, safe, avoids toxic reagents; applicable to various acids
Alkylation of 2-amino-thiadiazole Cyclopropylmethyl bromide, base Variable Post-cyclization step; yields depend on conditions and substrate

Research Findings and Notes

  • The use of Lawesson’s reagent and P2S5 remains a standard but may involve harsh conditions and byproducts.

  • One-pot synthesis using PPE is emerging as a greener alternative with good functional group tolerance and operational simplicity.

  • Alkylation of the 2-amino group is a reliable method to introduce the cyclopropylmethyl substituent, critical for obtaining N-(cyclopropylmethyl) derivatives.

  • Microwave-assisted synthesis techniques have been reported to reduce reaction times and improve yields in thiadiazole synthesis.

  • Careful control of reaction temperature and solvent choice is crucial, especially in one-pot methods, to avoid side reactions and ensure product purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of various chemicals, including agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-thiadiazole scaffold is highly versatile, with substituents dictating functional properties. Key analogues include:

Compound Name Substituents (R1, R2) Key Features Reference
N-(3-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine R1 = 3-fluorophenyl, R2 = methyl Fluorine enhances electronegativity, influencing binding to aromatic systems.
N-benzylidene-5-(styryl)-1,3,4-thiadiazol-2-amine R1 = benzylidene, R2 = styryl Bulky styryl group reduces solubility but increases π-π interactions.
5-(Pyridin-2-yl)-N-(4-bromophenyl)-1,3,4-thiadiazol-2-amine R1 = 4-bromophenyl, R2 = pyridinyl Pyridine enables metal coordination; bromine adds steric bulk.
5-Methyl-1,3,4-thiadiazol-2-amine (MTA) R1 = H, R2 = methyl Parent compound; used in graphene oxide composites for Ga³⁺ adsorption.

Key Observations :

  • Cyclopropylmethyl vs. Aryl Groups: The cyclopropylmethyl group in the target compound introduces conformational rigidity and moderate steric hindrance compared to planar aryl substituents (e.g., fluorophenyl or benzylidene). This may enhance selectivity in metal ion binding by reducing non-specific interactions.
  • Methyl Substitution : The methyl group at position 5 (common in MTA derivatives) stabilizes the thiadiazole ring electronically, favoring interactions with Lewis acidic ions like Ga³⁺ .
Functional Comparison: Adsorption and Metal Ion Recovery

Studies on graphene oxide (GO) composites functionalized with MTA (5-methyl-1,3,4-thiadiazol-2-amine) reveal critical insights into the role of substituents in metal ion adsorption:

Composite/Compound Adsorption Capacity (mg g⁻¹) Selectivity (Ga³⁺ vs. In³⁺/Sc³⁺) Mechanism Insights Reference
GO-MTA Ga³⁺: 55.6 Ga³⁺ > In³⁺ > Sc³⁺ N–N and C=N groups enable chemisorption via electron sharing.
IIP-GO/PAA (Ga³⁺-imprinted) Ga³⁺: 221.56 Ga³⁺ > Al³⁺/Fe³⁺ Ion imprinting enhances specificity but complicates synthesis.
PAN NFs (polyacrylonitrile nanofibers) Ga³⁺: ~40 Moderate selectivity Nitrogen-rich groups enable weak interactions.

Key Findings :

  • N–N Groups : The GO-MTA composite’s selectivity for Ga³⁺ over In³⁺ and Sc³⁺ is attributed to stronger interactions with the N–N motif in the thiadiazole ring, which aligns with Ga³⁺’s charge density .

Implications for Target Compound :

  • The cyclopropylmethyl group may improve metabolic stability compared to labile Schiff base derivatives (e.g., benzylidene analogues).
  • Methyl substitution at position 5 could balance lipophilicity and solubility, a critical factor in drug design .

Biological Activity

N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole class, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a cyclopropylmethyl group at the nitrogen atom. The structural uniqueness of this compound may influence its reactivity and biological properties. The molecular formula and key structural features are summarized in Table 1.

PropertyValue
Molecular FormulaC₇H₈N₄S
Molecular Weight172.23 g/mol
StructureThiadiazole ring with cyclopropylmethyl substituent

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or proteins crucial for the survival of pathogens or cancer cells. The mechanism involves:

  • Inhibition of Enzymatic Activity : Targeting enzymes involved in metabolic pathways.
  • Disruption of Cellular Processes : Interfering with cellular signaling pathways that lead to cell proliferation or survival.

Antimicrobial Activity

This compound has been shown to exhibit significant antimicrobial properties against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 32.6 μg/mL against Staphylococcus aureus, which is lower than that of standard antibiotics like streptomycin (47.5 μg/mL) .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32.6
Escherichia coli40.0
Klebsiella pneumoniae45.0

Antifungal Activity

The compound also demonstrates antifungal activity against strains such as Aspergillus niger and Candida albicans. In vitro studies indicated that it could inhibit fungal growth effectively at concentrations comparable to traditional antifungal agents .

Table 3: Antifungal Activity Data

Fungal StrainZone of Inhibition (mm)
Aspergillus niger15
Candida albicans12

Anticancer Properties

Recent research has highlighted the potential anticancer properties of this compound. The compound has shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7) and reported an IC50 value of 25 μM after 48 hours of treatment. This indicates a promising therapeutic potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine?

  • Methodology :

  • Step 1 : Synthesize the thiadiazole core (5-methyl-1,3,4-thiadiazol-2-amine) via cyclization of thiosemicarbazide with acetic acid and hydrochloric acid, as described for similar thiadiazoles .

  • Step 2 : Introduce the cyclopropylmethyl group through nucleophilic substitution. For example, react 5-methyl-1,3,4-thiadiazol-2-amine with cyclopropylmethyl bromide in the presence of a base (e.g., K2_2CO3_3) in DMF at 80°C for 12 hours .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

    • Key Data :
StepReagents/ConditionsYield
Core synthesisThiosemicarbazide, HCl, 100°C, 6h~70%
SubstitutionCyclopropylmethyl bromide, K2_2CO3_3, DMF, 80°C~65% (estimated from analogous reactions )

Q. How is this compound characterized?

  • Techniques :

  • NMR Spectroscopy : Confirm substitution patterns using 1^1H and 13^{13}C NMR. The cyclopropylmethyl group shows distinct protons at δ 0.5–1.2 ppm (cyclopropane CH2_2) and δ 2.8–3.2 ppm (N–CH2_2) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 196.1 for C7_7H10_{10}N3_3S) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline), as demonstrated for related thiadiazoles .

Q. What biological screening assays are applicable for this compound?

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against E. coli, S. aureus, and C. albicans. Compare inhibition zones with control agents like ciprofloxacin .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Thiadiazoles often exhibit activity via DNA intercalation or enzyme inhibition .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Approach :

  • Comparative Studies : Test the compound under standardized conditions (e.g., pH, temperature) across multiple cell lines. For example, discrepancies in antimicrobial activity may arise from variations in membrane permeability .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace cyclopropylmethyl with benzyl) and compare bioactivity. SAR trends can clarify mechanisms .
    • Case Study : Analogous compounds with cyclopropyl groups showed enhanced lipophilicity, improving blood-brain barrier penetration in neuroactive assays .

Q. What strategies optimize synthetic yield and purity?

  • Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) and solvents (DMF vs. acetonitrile) to improve cyclopropylmethyl substitution efficiency .
  • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation. For example, monitor the disappearance of the 5-methyl-thiadiazol-2-amine starting material .

Q. How is the mechanism of action elucidated for this compound?

  • Methods :

  • Molecular Docking : Simulate binding to targets like DNA topoisomerase II or bacterial dihydrofolate reductase using AutoDock Vina .
  • Enzyme Inhibition Assays : Measure activity against purified enzymes (e.g., COX-2 for anti-inflammatory effects) with fluorometric or colorimetric substrates .
    • Key Finding : Thiadiazoles with cyclopropyl groups exhibit non-competitive inhibition in some kinase assays due to steric effects .

Q. How are crystallographic data reconciled with computational models?

  • Workflow :

  • X-ray Diffraction : Resolve the crystal structure to obtain bond lengths/angles .
  • DFT Calculations : Compare experimental data with optimized geometries (e.g., B3LYP/6-31G* level) to validate electronic structure .
    • Example : For 5-methyl-1,3,4-thiadiazol-2-amine, calculated S–N bond lengths (1.65 Å) matched crystallographic data within 0.02 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.